2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl-
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Overview
Description
2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- can be compared with other indole derivatives such as:
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-3H-naphth[2,1-b][1,4]oxazine]: Used as a photochromic material in molecular electronics.
Oxindole: Known for its biological activities and used in the treatment of infections, cancer, and arthritis.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
The uniqueness of 2H-Indol-2-one, 3-chloro-1-ethyl-1,3-dihydro-3-methyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61110-66-5 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-1-ethyl-3-methylindol-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-3-13-9-7-5-4-6-8(9)11(2,12)10(13)14/h4-7H,3H2,1-2H3 |
InChI Key |
WFGHSVKGZJUEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(C)Cl |
Origin of Product |
United States |
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